molecular formula C7H4ClF2NO3 B1402272 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene CAS No. 1261523-28-7

2-Chloro-1-(difluoromethoxy)-3-nitrobenzene

Cat. No.: B1402272
CAS No.: 1261523-28-7
M. Wt: 223.56 g/mol
InChI Key: FQCZSIPSMVYVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(difluoromethoxy)-3-nitrobenzene is an organic compound with the molecular formula C7H4ClF2NO3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a difluoromethoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene typically involves the nitration of 2-Chloro-1-(difluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(difluoromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products

    Nucleophilic substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Reduction: The major product is 2-Chloro-1-(difluoromethoxy)-3-aminobenzene.

    Oxidation: Oxidation products are less common but may include compounds with additional oxygen-containing functional groups.

Scientific Research Applications

2-Chloro-1-(difluoromethoxy)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can bind to proteins or DNA, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane: A compound with similar structural features but different functional groups.

    2-Chloro-1-(difluoromethoxy)-3-iodobenzene: Another derivative with an iodine atom instead of a nitro group.

Uniqueness

2-Chloro-1-(difluoromethoxy)-3-nitrobenzene is unique due to the presence of both a difluoromethoxy group and a nitro group on the benzene ring. This combination of electron-withdrawing groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-chloro-1-(difluoromethoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-6-4(11(12)13)2-1-3-5(6)14-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCZSIPSMVYVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(difluoromethoxy)-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(difluoromethoxy)-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(difluoromethoxy)-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(difluoromethoxy)-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(difluoromethoxy)-3-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(difluoromethoxy)-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.